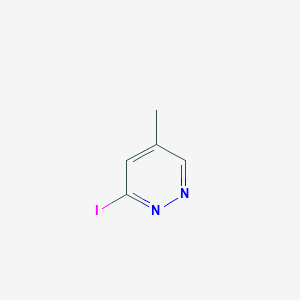

![molecular formula C22H21N3S B2396321 4-(ベンジルチオ)-2-(4-イソプロピルフェニル)ピラゾロ[1,5-a]ピラジン CAS No. 1207047-71-9](/img/structure/B2396321.png)

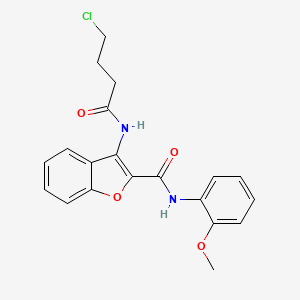

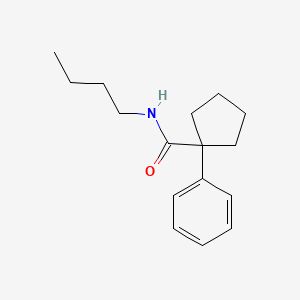

4-(ベンジルチオ)-2-(4-イソプロピルフェニル)ピラゾロ[1,5-a]ピラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrazines are a class of organic compounds that contain a pyrazole ring fused with a pyrazine ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazines often involves the reaction of aminopyrazoles with various electrophiles . For example, 4-substituted 5-aminopyrazole-1-carbothioamides can be used as starting materials .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) fused with a pyrazine ring (a six-membered ring with two nitrogen atoms) .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazines can vary widely depending on the substituents present on the rings . These reactions can be used to create a wide range of derivatives with different properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazines can vary widely depending on their specific structure . Some pyrazolo[1,5-a]pyrimidines have been found to exhibit excellent thermal stability .

作用機序

The mechanism of action of 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.

Biochemical and Physiological Effects:

Studies have shown that 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of certain inflammatory cytokines.

実験室実験の利点と制限

One of the main advantages of 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is its potent anti-cancer activity. This compound has shown promising results in preclinical studies and may have the potential to be developed into a new cancer treatment. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine. One area of research is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Additionally, researchers may explore the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, future studies may focus on improving the solubility of this compound in order to facilitate its administration in vivo.

Conclusion:

In conclusion, 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a compound that has shown promising results in various fields of scientific research. This compound has potent anti-cancer activity and may have the potential to be developed into a new cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and identify its potential applications in other areas of research.

合成法

The synthesis of 4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a multi-step process that involves the reaction of 4-isopropylphenylhydrazine with 2-chloropyrazine to form 2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine. This intermediate is then reacted with benzylthiol to produce the final compound.

科学的研究の応用

エネルギー材料および爆発物

- 耐熱性爆薬: 最近の研究では、4-(ベンジルチオ)-2-(4-イソプロピルフェニル)ピラゾロ[1,5-a]ピラジンが新規な耐熱性爆薬として特定されています。これは、よく知られているエネルギー材料であるTATB(トリアミノトリニトロベンゼン)と同様の「アミノ-ニトロ-アミノ」配列を共有しています。化合物4は、優れた熱安定性(分解温度、TD = 325°C)と1.88 g / cm³の高い密度を示し、ヘキサニトロスチルベン(HNS)を上回っています。 その爆轟性能(速度、Vd = 8338 m / s; 圧力、P = 30.7 GPa)は、TATBとHNSの両方よりも優れています .

有機合成と医薬品化学

- ヘテロ環のビルディングブロック: ピラゾロ[1,5-a]ピラジン骨格は、新しい有機分子の設計の機会を提供します。研究者は、類似のピラゾール融合ヘテロ環を、パラジウム触媒反応を含む効率的な合成方法で使用してきました。 これらの化合物は、創薬と材料科学の汎用性の高いビルディングブロックとして役立ちます .

触媒作用と不斉合成

- エナンチオ選択的合成: 7置換ピラゾロ[1,5-a]ピリミジンのロジウム触媒による還元脱芳香族化は、高いエナンチオ選択性(最大98%ee)で達成されました。 得られたキラルテトラヒドロピラゾロ[1,5-a]ピリミジンは、不斉合成と医薬品用途で有望です .

材料科学と結晶工学

- 結晶成長と安定性: 4-(ベンジルチオ)-2-(4-イソプロピルフェニル)ピラゾロ[1,5-a]ピラジンの結晶構造と安定性を調査すると、その特性に関する洞察が得られます。 結晶工学アプローチは、その分子安定性を高め、新規なエネルギー材料の設計を導くことができます .

Safety and Hazards

特性

IUPAC Name |

4-benzylsulfanyl-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3S/c1-16(2)18-8-10-19(11-9-18)20-14-21-22(23-12-13-25(21)24-20)26-15-17-6-4-3-5-7-17/h3-14,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZCKPPYBKMSCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

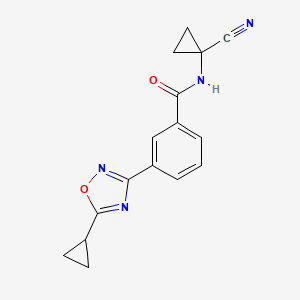

![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)

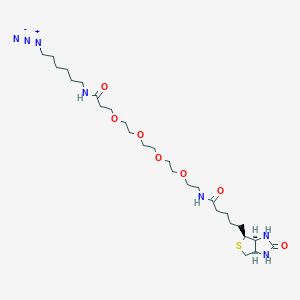

![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)

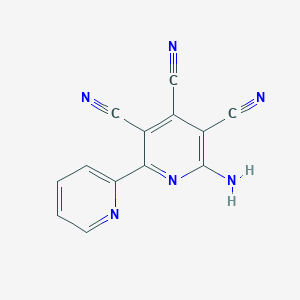

![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)